16(R)-Hete
16(R)-Hete
16(R)-HETE is a 16-HETE in which the chiral centre at position 16 has R-configuration. It has a role as a mouse metabolite. It is a conjugate acid of a 16(R)-HETE(1-). It is an enantiomer of a 16(S)-HETE.
Brand Name:
Vulcanchem
CAS No.:
183509-22-0
VCID:
VC20879358
InChI:
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m1/s1
SMILES:
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
Molecular Formula:
C20H32O3
Molecular Weight:
320.5 g/mol
16(R)-Hete
CAS No.: 183509-22-0
Cat. No.: VC20879358
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 16(R)-HETE is a 16-HETE in which the chiral centre at position 16 has R-configuration. It has a role as a mouse metabolite. It is a conjugate acid of a 16(R)-HETE(1-). It is an enantiomer of a 16(S)-HETE. |
|---|---|
| CAS No. | 183509-22-0 |
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | (5Z,8Z,11Z,14Z,16R)-16-hydroxyicosa-5,8,11,14-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m1/s1 |
| Standard InChI Key | JEKNPVYFNMZRJG-STHMYGMFSA-N |
| Isomeric SMILES | CCCC[C@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
| SMILES | CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O |
| Canonical SMILES | CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O |
| Appearance | Assay:≥98%A solution in ethanol |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator